2-azido-3-chloronaphthalene-1,4-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azido-3-chloronaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClN3O2/c11-7-8(13-14-12)10(16)6-4-2-1-3-5(6)9(7)15/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFINCGOPNUYEGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClN3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166208 | |
| Record name | NSC 240656 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.61 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15707-35-4 | |
| Record name | 2-Azido-3-chloro-1,4-naphthalenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015707354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC240656 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC 240656 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Azido-3-chloro-1,4-naphthalenedione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA6UR3ZU3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 2 Azido 3 Chloronaphthalene 1,4 Dione and Its Derivatives
Precursor Synthesis and Halogenation Strategies for Naphthalene-1,4-dione Systems
The foundational step in the synthesis of the target compound is the preparation of a suitably halogenated naphthalene-1,4-dione precursor. This section details the synthesis of the key intermediate, 2,3-dichloronaphthalene-1,4-dione, and the various chlorination strategies employed.
Synthesis of 2,3-Dichloronaphthalene-1,4-dione as a Key Intermediate
2,3-Dichloronaphthalene-1,4-dione is a crucial precursor for the synthesis of 2-azido-3-chloronaphthalene-1,4-dione. It is a highly reactive compound that readily undergoes nucleophilic substitution at the C-2 and C-3 positions. nih.gov Several methods for its synthesis have been reported, often starting from 1,4-naphthoquinone (B94277) or its derivatives.
One common approach involves the direct chlorination of 1,4-naphthoquinone. This can be achieved using various chlorinating agents and reaction conditions. For instance, the chlorination of 1,4-naphthoquinone with chlorine gas in methanol (B129727) in the presence of hydrochloric acid has been reported to produce 2,3-dichloronaphthalene-1,4-dione in high yields. nih.gov Another method involves the oxidation of α-naphthol with sulfuric acid, followed by chlorination with aqueous hydrochloric acid and potassium chlorate. nih.gov
A different strategy starts from 1-naphthylamine-4-sulfonic acid. This method involves dissolving the starting material in water, adjusting the pH, and then introducing chlorine gas in the presence of a metal catalyst such as iron or zinc powder or their salts. researchgate.net This aqueous-based synthesis is presented as a more environmentally friendly alternative to methods requiring organic solvents. researchgate.net
Furthermore, the synthesis can be accomplished by the chlorination of 2-chloro-1,4-naphthoquinone (B24044). nih.gov This intermediate can be produced from naphthalene (B1677914) through a multi-step process involving chlorination to tetrachlorotetrahydronaphthalene isomers, hydrolysis, and subsequent oxidation with nitric acid. nih.gov
The following table summarizes various synthetic routes to 2,3-dichloronaphthalene-1,4-dione:
| Starting Material | Reagents and Conditions | Yield | Reference |
| 1,4-Naphthoquinone | Cl2, HCl, Methanol | High | nih.gov |
| α-Naphthol | H2SO4, then HCl, KClO3 | Not specified | nih.gov |
| 1-Naphthylamine-4-sulfonic acid | Water, Acid, Fe/Zn catalyst, Cl2 | >90% (crude) | researchgate.net |
| 2-Chloro-1,4-naphthoquinone | Gaseous chlorine, Acetic acid, Iodine | Not specified | nih.gov |
Regioselective Chlorination Approaches
Achieving regioselectivity in the chlorination of naphthalene systems is critical for synthesizing specific isomers. While the synthesis of 2,3-dichloronaphthalene-1,4-dione often involves exhaustive chlorination, other methods allow for more controlled halogenation.
For instance, palladium-catalyzed C-H halogenation of 1-naphthaldehydes can be directed to either the C2 or C8 position depending on the presence of additives. researchgate.net While not directly applied to naphthalene-1,4-dione in the cited study, this highlights the potential for modern catalytic methods to achieve regioselective halogenation on the naphthalene core.
The electrophilic chlorination of naphthalene in the presence of metal chlorides like copper(II) chloride has been shown to selectively produce chlorination at the 1 and 4 positions. rsc.org The reaction conditions, particularly temperature, play a crucial role in the activity and selectivity of the catalyst. rsc.org
Introduction of the Azido (B1232118) Functionality via Nucleophilic Displacement
The introduction of the azido group onto the naphthoquinone core is typically achieved through a nucleophilic substitution reaction, where a halide on the precursor is displaced by an azide (B81097) anion.
Reaction Pathways for Azide Incorporation at the Naphthoquinone Core
The primary pathway for introducing an azido group onto the 2,3-dichloronaphthalene-1,4-dione scaffold is through nucleophilic aromatic substitution. The electron-withdrawing nature of the quinone carbonyl groups activates the C-2 and C-3 positions towards nucleophilic attack. Sodium azide (NaN3) is the most common source of the azide nucleophile.
The reaction of 2,3-dichloronaphthalene-1,4-dione with sodium azide can potentially lead to both mono- and di-substituted products. One report describes the formation of the diazido derivative, 2,3-diazido-1,4-naphthoquinone, upon reaction with sodium azide. researchgate.net This suggests that careful control of reaction conditions is necessary to achieve selective mono-substitution to yield this compound.
An alternative approach involves starting with a monohalogenated precursor. For example, 2-azido-1,4-naphthoquinone has been synthesized from 2-bromo-1,4-naphthoquinone by reaction with sodium azide in refluxing ethanol (B145695). mdpi.com This azido-naphthoquinone can then be a precursor for further derivatization.
Optimization of Reaction Conditions for Azidation
The optimization of reaction conditions is crucial for controlling the regioselectivity and yield of the azidation reaction. Key parameters to consider include the solvent, temperature, reaction time, and the stoichiometry of the reactants.
For the nucleophilic substitution on 2,3-dichloronaphthalene-1,4-dione, the choice of solvent can influence the reaction outcome. Solvents such as ethanol, methanol, and dimethylformamide (DMF) are commonly used for such reactions. The temperature can affect the rate of reaction and the selectivity between mono- and di-substitution. Room temperature or slightly elevated temperatures are often employed.
In the synthesis of 2-azido-1,4-naphthoquinone from the bromo precursor, refluxing ethanol was used as the solvent. mdpi.com For the reaction of 2,3-dichloronaphthalene-1,4-dione with various nucleophiles, conditions such as stirring in ethanol with a base like sodium carbonate at room temperature have been reported. researchgate.net
The following table provides a conceptual framework for the optimization of the azidation reaction, based on general principles of nucleophilic substitution on dichloronaphthoquinones:
| Parameter | Variation | Expected Outcome |
| Solvent | Protic (e.g., Ethanol) vs. Aprotic (e.g., DMF) | May affect azide solubility and reaction rate. |
| Temperature | Room Temperature vs. Elevated Temperature | Higher temperatures may favor di-substitution and side reactions. |
| Reactant Ratio | Equimolar vs. Excess NaN3 | Excess azide will likely favor the formation of the diazido product. |
| Reaction Time | Short vs. Long | Monitoring the reaction progress (e.g., by TLC) is crucial to isolate the mono-azidated product. |
Synthetic Routes to Analogues and Libraries of this compound
The this compound scaffold is a valuable platform for generating libraries of diverse analogues. The azido group can participate in various reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form triazoles. The remaining chlorine atom can also be a site for further nucleophilic substitution.
One prominent strategy involves the synthesis of 2-azido-1,4-naphthoquinone followed by its reaction with a variety of terminal alkynes in the presence of a copper(I) catalyst to yield a library of 2-(1H-1,2,3-triazol-1-yl)-1,4-naphthoquinones. researchgate.net This approach has been used to generate novel compounds with potential anticancer activity. researchgate.net
Another approach is to first perform a nucleophilic substitution on 2,3-dichloronaphthalene-1,4-dione with a different nucleophile to create a mono-substituted intermediate, which can then be further functionalized. For example, reaction with various amines can yield 2-amino-3-chloro-1,4-naphthoquinone derivatives. nih.govnih.gov These can then potentially undergo azidation at the remaining chloro position, or the amino group can be modified.
The synthesis of libraries of naphthalene-1,4-dione analogues has been extensively explored. For instance, reacting 2,3-dichloronaphthalene-1,4-dione with a range of aniline (B41778) sulfonamides has been used to create a library of potential proteasome inhibitors. rsc.org Similarly, a variety of N-, S-, and O-centered nucleophiles have been reacted with 2,3-dichloronaphthalene-1,4-dione to produce a diverse set of substituted naphthoquinones. researchgate.net
The following table illustrates the types of analogues that can be synthesized from this compound or its precursors:
| Precursor | Reaction Type | Resulting Analogue Class | Reference |
| 2-Azido-1,4-naphthoquinone | CuAAC with terminal alkynes | 2-(1H-1,2,3-Triazol-1-yl)-1,4-naphthoquinones | researchgate.netmdpi.com |
| 2,3-Dichloronaphthalene-1,4-dione | Nucleophilic substitution with amines | 2-Amino-3-chloro-1,4-naphthoquinones | nih.govnih.gov |
| 2,3-Dichloronaphthalene-1,4-dione | Nucleophilic substitution with thiols | 2-Thio-3-chloro-1,4-naphthoquinones | researchgate.net |
| This compound | Nucleophilic substitution at C-3 | 2-Azido-3-substituted-1,4-naphthoquinones | Conceptual |
| This compound | CuAAC with terminal alkynes | 2-(4-Substituted-1H-1,2,3-triazol-1-yl)-3-chloro-1,4-naphthoquinones | Conceptual |
Chemical Reactivity and Mechanistic Investigations of 2 Azido 3 Chloronaphthalene 1,4 Dione
Reactivity Profile of the Azido (B1232118) Group
The azido group (–N₃) is a high-energy functionality known for its diverse reactivity, primarily involving the release of dinitrogen gas (N₂). In 2-azido-3-chloronaphthalene-1,4-dione, the azido group's reactivity is influenced by the electron-withdrawing nature of the adjacent carbonyl groups and the chloro substituent.
Organic azides, particularly those attached to electron-deficient systems, are known to undergo decomposition upon heating or irradiation to form highly reactive nitrene intermediates. While specific studies on the thermal and photochemical decomposition of this compound are not extensively documented in the literature, the expected reactivity can be inferred from the behavior of similar α-azido carbonyl compounds.
The decomposition would proceed via the extrusion of a molecule of nitrogen gas, a thermodynamically favorable process, to generate a short-lived naphthoquinonylnitrene. This nitrene is a potent electrophile and can undergo a variety of subsequent reactions, including:
Intramolecular Cyclization: The nitrene could potentially insert into an adjacent C-H or C-C bond of the aromatic ring, leading to the formation of new heterocyclic structures.
Intermolecular Reactions: In the presence of other substrates, the nitrene can undergo insertion into C-H bonds, addition to C=C double bonds to form aziridines, or react with nucleophiles.
Dimerization: In the absence of other reactive partners, the nitrene intermediates could dimerize to form azo compounds.
The specific outcome of the decomposition would be highly dependent on the reaction conditions, such as temperature, wavelength of light, and the presence of trapping agents.
The azide-alkyne Huisgen cycloaddition, a cornerstone of "click chemistry," is a powerful method for the formation of 1,2,3-triazole rings. This reaction involves the [3+2] cycloaddition of an organic azide (B81097) with a terminal or internal alkyne. The reaction can be conducted under thermal conditions or, more commonly, catalyzed by copper(I) species, which allows the reaction to proceed with high regioselectivity and under mild conditions (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC).
This compound is an ideal substrate for such reactions. The azido group can react with a wide range of terminal alkynes in the presence of a copper(I) catalyst to yield 1,4-disubstituted 1,2,3-triazoles. This reaction provides a highly efficient route to novel naphthoquinone-triazole hybrids, which are of interest for their potential applications in medicinal chemistry and materials science.
Table 1: Representative [3+2] Cycloaddition Reaction
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Terminal Alkyne | CuSO₄·5H₂O / Reductant | 1-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-substituted-1H-1,2,3-triazole |
The reaction is generally high-yielding and tolerant of a wide variety of functional groups on the alkyne partner.
Nucleophilic Aromatic Substitution at the Chloro-Substituted Position
The carbon atom bearing the chloro substituent in this compound is activated towards nucleophilic aromatic substitution (SNAᵣ). This activation is due to the strong electron-withdrawing effect of the adjacent carbonyl groups and the azido group, which stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack.
The chloro group can be readily displaced by a variety of nucleophiles. Studies on the closely related 2,3-dichloro-1,4-naphthoquinone have shown that this position is highly susceptible to substitution.
Nitrogen Nucleophiles: Primary and secondary amines, anilines, and heterocyclic amines can react with this compound to afford the corresponding 2-amino-3-azidonaphthalene-1,4-dione derivatives. These reactions typically proceed in a suitable solvent, sometimes in the presence of a base to neutralize the liberated HCl.
Sulfur Nucleophiles: Thiols and thiophenols are excellent nucleophiles for this transformation, leading to the formation of 2-thioether-3-azidonaphthalene-1,4-diones. These reactions are often carried out in the presence of a base.
Oxygen Nucleophiles: Alkoxides and phenoxides can also displace the chloride, yielding 2-alkoxy- or 2-aryloxy-3-azidonaphthalene-1,4-diones. These reactions generally require anhydrous conditions to prevent hydrolysis of the starting material and product.
Table 2: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Product Type |
| Primary/Secondary Amine | 2-Amino-3-azidonaphthalene-1,4-dione |
| Thiol/Thiophenol | 2-(Thioether)-3-azidonaphthalene-1,4-dione |
| Alcohol/Phenol (as alkoxide/phenoxide) | 2-Alkoxy/Aryloxy-3-azidonaphthalene-1,4-dione |
The facility of the nucleophilic aromatic substitution is governed by both electronic and steric factors.
Electronic Factors: The rate of reaction is enhanced by the electron-withdrawing nature of the naphthoquinone ring and the azido group. The strength of the incoming nucleophile also plays a crucial role; stronger nucleophiles generally react faster.
Steric Factors: Steric hindrance from bulky nucleophiles or from substituents on the naphthoquinone ring can slow down the rate of substitution. The planarity of the naphthoquinone system allows for relatively easy access to the reaction center, but highly branched nucleophiles may experience steric repulsion.
Redox Chemistry and Electron Transfer Properties within the Naphthoquinone Framework
The naphthoquinone moiety is a well-known redox-active system capable of undergoing reversible two-electron reduction. This process involves the formation of a semiquinone radical anion intermediate and a hydroquinone (B1673460) dianion. The redox potential of the naphthoquinone core is significantly influenced by the nature of its substituents.
The presence of the electron-withdrawing chloro and azido groups at the 2- and 3-positions of this compound is expected to increase its reduction potential compared to the parent 1,4-naphthoquinone (B94277). This makes the compound a better electron acceptor. The redox properties are crucial for understanding the potential role of such compounds in biological systems, as many naphthoquinones exert their biological effects through redox cycling and the generation of reactive oxygen species.
Other Characteristic Transformations of the Naphthalene-1,4-dione Moiety
Beyond the fundamental reactions of the azido and chloro groups, the naphthalene-1,4-dione scaffold of this compound can undergo several other characteristic transformations. These reactions often involve the quinone ring itself and can be triggered by various reagents and conditions, leading to a diverse array of structurally complex products.
One of the notable transformations is the nucleophilic substitution of the chlorine atom. The electron-withdrawing effect of the adjacent carbonyl groups and the azido group makes the carbon atom at the C-3 position highly electrophilic and thus prone to attack by nucleophiles. This reactivity is analogous to that observed in similar systems, such as 2,3-dichloro-1,4-naphthoquinone, which readily reacts with a variety of N-, S-, and O-centered nucleophiles. researchgate.net For this compound, this allows for the introduction of a wide range of substituents at the C-3 position, providing a pathway to novel polysubstituted naphthoquinone derivatives. The reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or sodium carbonate, to facilitate the displacement of the chloride ion. researchgate.net
The azido group at the C-2 position is a versatile functional group that can participate in [3+2] cycloaddition reactions, a type of pericyclic reaction. This is a well-established transformation for organic azides and is expected to be a key feature of the reactivity of this compound. wikipedia.org For instance, in the presence of a copper(I) catalyst, the azido group can react with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. nih.gov This "click chemistry" approach offers a highly efficient and regioselective method for the synthesis of complex heterocyclic systems fused or appended to the naphthoquinone core. The reaction conditions are generally mild, often proceeding at room temperature in solvents like DMSO. nih.gov
Furthermore, the naphthalene-1,4-dione system can be subject to photochemical reactions. For example, 1,4-naphthoquinone itself can undergo photoacylation with aldehydes under UV irradiation. mdpi.com This suggests that this compound could potentially undergo similar photochemical transformations, leading to the introduction of acyl groups onto the quinone ring. Such reactions expand the synthetic utility of this scaffold, providing access to compounds that may be difficult to obtain through traditional thermal methods.
The following table summarizes the potential transformations of the this compound moiety based on the reactivity of analogous compounds.
| Transformation Type | Reagents and Conditions | Expected Product Type |
| Nucleophilic Substitution | Various nucleophiles (amines, thiols, alkoxides), base (e.g., Et3N, Na2CO3) | 2-azido-3-substituted-naphthalene-1,4-diones |
| [3+2] Cycloaddition | Terminal alkynes, Cu(I) catalyst | 1,2,3-Triazole derivatives of naphthalene-1,4-dione |
| Photochemical Acylation | Aldehydes, UV light | Acylated naphthalene-1,4-dione derivatives |
It is important to note that the concurrent presence of both the azido and chloro groups on the same quinone ring can lead to competitive reactions or subsequent intramolecular transformations, offering a rich area for further mechanistic investigation.
Spectroscopic Characterization and Structural Elucidation Methodologies
Vibrational Spectroscopy Applications (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a rapid and non-destructive tool for identifying the functional groups present in 2-azido-3-chloronaphthalene-1,4-dione. The vibrational modes of the naphthoquinone core are expected to be similar to those of related 2-chloro-3-substituted-1,4-naphthoquinone derivatives.
In the FTIR spectrum, characteristic absorption bands would confirm the presence of the key functional moieties. The asymmetric stretching vibration of the azido (B1232118) group (–N₃) is anticipated to produce a strong, sharp absorption band in the region of 2100-2140 cm⁻¹. The carbonyl (C=O) stretches of the 1,4-dione system are expected to appear as two distinct bands, typically observed around 1675 cm⁻¹ and 1635 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be visible in the 1500-1600 cm⁻¹ range. Furthermore, the C-Cl stretching vibration would likely be observed in the lower frequency region, typically between 600 and 800 cm⁻¹.
Raman spectroscopy would provide complementary information. The symmetric stretching of the azido group would also be Raman active. The C=O and C=C stretching modes are also expected to be prominent in the Raman spectrum, aiding in the complete vibrational assignment. scielo.br For instance, in similar 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, the C=O modes were identified at 1675/1670 and 1635/1633 cm⁻¹ in the infrared spectra, and at 1636/1635 cm⁻¹ in the Raman spectra. scielo.br
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy Technique |
| Azido (N₃) stretch (asymmetric) | 2100 - 2140 | FTIR |
| Carbonyl (C=O) stretches | 1635 - 1675 | FTIR, Raman |
| Aromatic C=C stretches | 1500 - 1600 | FTIR, Raman |
| C-Cl stretch | 600 - 800 | FTIR |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)
NMR spectroscopy is indispensable for detailing the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the four aromatic protons on the naphthalene (B1677914) ring system. These protons would likely appear as a complex multiplet pattern in the downfield region, typically between δ 7.5 and 8.5 ppm, due to spin-spin coupling. The exact chemical shifts and coupling constants would be sensitive to the electronic effects of the azido and chloro substituents.
¹³C NMR: The carbon-13 NMR spectrum would provide more detailed structural information. The two carbonyl carbons (C1 and C4) are expected to resonate at the lowest field, likely in the range of δ 175-185 ppm. The carbons bearing the azido (C2) and chloro (C3) substituents would have their chemical shifts significantly influenced by these electronegative groups. The remaining aromatic carbons would appear in the typical aromatic region of δ 120-140 ppm. For comparison, in a series of 2-(n-alkylamino)-3-chloro-naphthalene-1,4-diones, the chemical shifts of the carbonyl carbons and the substituted carbons of the quinonoid ring were extensively analyzed. nih.gov
2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between neighboring protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for unambiguously assigning the proton and carbon signals, respectively. HMBC, in particular, would allow for the correlation of protons to carbons over two or three bonds, confirming the substitution pattern on the naphthoquinone ring.
| Nucleus | Expected Chemical Shift (δ, ppm) | Assignment |
| ¹H | 7.5 - 8.5 | Aromatic protons |
| ¹³C | 175 - 185 | Carbonyl carbons (C=O) |
| ¹³C | 120 - 150 | Aromatic and substituted carbons |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for gaining insight into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of the elemental composition.
The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak [M]⁺. A characteristic feature would be the isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in [M]⁺ and [M+2]⁺ peaks. Key fragmentation pathways would likely involve the loss of nitrogen gas (N₂) from the azido group, a common fragmentation for azides, leading to a significant [M-28]⁺ fragment. Subsequent fragmentations could include the loss of a chlorine radical (Cl•) and carbon monoxide (CO) from the quinone ring. For comparison, the GC-MS of 2-chloro-1,4-naphthoquinone (B24044) shows a top peak at m/z 192, corresponding to its molecular weight. nih.gov
| Ion | m/z (relative to ³⁵Cl) | Identity |
| [M]⁺ | 249.5 | Molecular Ion |
| [M+2]⁺ | 251.5 | Molecular Ion with ³⁷Cl |
| [M-N₂]⁺ | 221.5 | Loss of Nitrogen |
| [M-N₂-Cl]⁺ | 186.5 | Loss of N₂ and Chlorine |
| [M-N₂-CO]⁺ | 193.5 | Loss of N₂ and Carbon Monoxide |
X-ray Crystallography for Precise Molecular Architecture and Solid-State Conformation
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, obtaining suitable single crystals would be a prerequisite.
Based on the crystal structures of analogous compounds like 2-(3,5-dimethoxyphenylamino)-3-chloronaphthalene-1,4-dione and 2-chloro-3-(isopentylamino)naphthalene-1,4-dione, the naphthoquinone ring system is expected to be essentially planar. researchgate.netresearchgate.net The azido and chloro substituents would lie in or close to this plane. The crystal packing would likely be influenced by weak intermolecular interactions such as halogen bonding (C-Cl···O) and π-π stacking between the aromatic rings of adjacent molecules.
A representative crystal data table for a related compound, 2-(3,5-dimethoxyphenylamino)-3-chloronaphthalene-1,4-dione, is provided below. ajol.info
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.0016(6) |
| b (Å) | 7.7937(6) |
| c (Å) | 15.6218(11) |
| β (°) | 97.238(4) |
| Volume (ų) | 782.44(11) |
| Z | 2 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
UV-Vis absorption spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound is expected to exhibit multiple absorption bands. Typically, naphthoquinones display π→π* transitions at shorter wavelengths (in the UV region) and n→π* transitions at longer wavelengths (in the visible region), which are responsible for their color. The presence of the azido and chloro substituents will modulate the energies of the molecular orbitals, causing shifts in the absorption maxima compared to the parent 1,4-naphthoquinone (B94277).
Fluorescence spectroscopy measures the emission of light from the molecule after it has been excited to a higher electronic state. While many naphthoquinones are weakly fluorescent or non-fluorescent due to efficient intersystem crossing to the triplet state, the specific substitution pattern of this compound could potentially influence its emission properties. A study of its fluorescence spectrum would reveal its emission maxima and quantum yield, providing further information about its excited state dynamics.
| Spectroscopy | Expected Observations | Information Gained |
| UV-Vis Absorption | Multiple bands in UV and visible regions | Electronic transitions (π→π, n→π) |
| Fluorescence Emission | Emission spectrum and quantum yield | Excited state properties, potential for luminescence |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure, Molecular Orbitals, and Reactivity Prediction
No specific DFT studies on 2-azido-3-chloronaphthalene-1,4-dione are available in the search results. Such studies would typically provide insights into the molecule's electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
There is no information regarding molecular dynamics simulations performed on this compound to analyze its conformational flexibility or its interaction with other molecules or solvent environments.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
No QSAR or QSPR models involving this compound as part of the training or test set have been identified. These models are used to predict the biological activity or physical properties of compounds based on their chemical structure.
In Silico Prediction of Reaction Mechanisms and Transition States
Detailed in silico predictions of reaction mechanisms or calculations of transition states for reactions involving this compound are not present in the available literature.
Molecular Docking Studies for Ligand-Target Interactions in Biological Systems
No molecular docking studies have been published that investigate the binding of this compound to any specific biological target. These studies are essential for understanding potential therapeutic applications by predicting the interaction between a ligand and a protein's binding site.
Applications in Advanced Organic Synthesis
Utilization as a Versatile Synthon for Complex Molecular Architectures
The strategic positioning of the azide (B81097) and chlorine functionalities on the 1,4-naphthoquinone (B94277) core makes 2-azido-3-chloronaphthalene-1,4-dione a highly valuable and versatile synthon. The differential reactivity of these two groups allows for sequential and selective transformations, enabling the programmed construction of intricate molecular architectures. The chloro group, being a good leaving group, is readily displaced by a variety of nucleophiles, while the azido (B1232118) group can participate in a range of reactions, most notably [3+2] cycloadditions, Staudinger reactions, and reductions to the corresponding amine.
This dual reactivity is the cornerstone of its utility. For instance, the initial displacement of the chloride by a suitable nucleophile can introduce a new functional handle into the molecule. Subsequently, the azide can be transformed to introduce further complexity. This stepwise approach allows for the controlled elaboration of the naphthoquinone scaffold, leading to the synthesis of molecules with a high degree of structural diversity.
Role in the Synthesis of Fused Heterocyclic Compounds
A significant application of this compound lies in the synthesis of fused heterocyclic compounds. The azido group is a key precursor for the formation of nitrogen-containing heterocycles. The most prominent reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and regioselective synthesis of 1,2,3-triazole-fused naphthoquinones. These reactions typically proceed under mild conditions with high yields. researchgate.net
Beyond simple triazoles, the reactivity of the azido group can be harnessed to construct other fused systems. For example, intramolecular cyclization reactions of derivatives of this compound can lead to the formation of more complex polycyclic systems. While specific examples directly utilizing this starting material are not extensively documented in readily available literature, the general reactivity patterns of azidoquinones suggest the potential for the synthesis of fused pyridazines, pyrazines, and other nitrogen-containing heterocycles through carefully designed reaction sequences. researchgate.net
Preparation of Functionalized Naphthoquinone Derivatives through Selective Transformations
The selective manipulation of the azido and chloro groups of this compound is a powerful strategy for the preparation of a wide range of functionalized naphthoquinone derivatives. The chlorine atom at the C-3 position is susceptible to nucleophilic substitution by various nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of a diverse array of substituents at this position, significantly altering the electronic and steric properties of the naphthoquinone core.
The azide group at the C-2 position offers a complementary set of transformations. It can be reduced to an amino group, which can then be further functionalized, for example, through acylation or condensation reactions. Alternatively, the azide can undergo cycloaddition reactions with various dipolarophiles. The ability to selectively address either the chloro or the azido group, or to perform sequential reactions, provides a high degree of control over the final product.
| Starting Material | Reagent/Conditions | Product | Yield (%) | Reference |
| 2,3-Dichloronaphthalene-1,4-dione | N,N-Dimethylenediamine, Benzene | 2-Chloro-3-(N,N-dimethylaminoethylamino)-1,4-naphthoquinone | 93 | mdpi.com |
| 2,3-Dichloronaphthalene-1,4-dione | Amines, Piperazines, or Morpholines | Regioisomeric amino-naphthoquinone derivatives | - | nih.gov |
| 2-Amino-3-chloronaphthalene-1,4-dione | Carbon disulfide, NaOH, DMSO; then Dimethyl sulfate | 2-(Methylthio)naphtho[2,3-d]thiazole-4,9-dione | 91 | mdpi.com |
This table presents examples of nucleophilic substitution on the related 2,3-dichloronaphthalene-1,4-dione and a derivative of the target compound, illustrating the reactivity of the chloro-substituted naphthoquinone core.
Development of Novel Reagents and Catalysts Based on this compound Scaffolds
The naphthoquinone scaffold, with its unique electronic properties and ability to coordinate to metal centers, presents an attractive platform for the development of novel reagents and catalysts. The functional handles provided by this compound allow for the attachment of various ligating groups. For instance, the synthesis of triazole-fused naphthoquinones via click chemistry can introduce chelating moieties capable of binding to transition metals. researchgate.net
Investigations into the Molecular Basis of Biological Activities
Mechanistic Pathways of Antimicrobial Action
The antimicrobial properties of 1,4-naphthoquinones are multifaceted, involving a combination of cellular insults that overwhelm microbial defense systems. These mechanisms are largely centered on the molecule's redox capabilities and its electrophilic nature.
Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction
A primary mechanism underlying the antimicrobial activity of 1,4-naphthoquinones is their ability to induce overwhelming oxidative stress through the generation of reactive oxygen species (ROS). nih.govnih.gov This process is driven by the redox cycling of the quinone core.
Inside the microbial cell, the 1,4-naphthoquinone (B94277) molecule can accept one or two electrons from cellular reductases (e.g., NADPH-cytochrome P450 reductase) to form a highly reactive semiquinone radical anion or a hydroquinone (B1673460) dianion. nih.govnih.govnih.gov In the presence of molecular oxygen, these reduced species are readily re-oxidized back to the parent quinone. This futile cycle results in the continuous transfer of electrons to oxygen, generating superoxide (B77818) radicals (O₂•−). nih.govnih.gov These superoxide anions can be further converted into other highly damaging ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). nih.gov
This surge in intracellular ROS overwhelms the bacterium's antioxidant defenses, leading to widespread, non-specific damage to essential biomolecules, including lipids (via peroxidation), proteins (via oxidation of amino acid residues), and nucleic acids, ultimately causing cell death. nih.govnih.gov Studies on various 1,4-naphthoquinone derivatives have consistently demonstrated a correlation between their antimicrobial efficacy and their capacity to increase intracellular ROS levels in bacteria like Staphylococcus aureus. nih.govnih.gov
| Naphthoquinone Derivative | Target Organism | Observed Effect | Reference |
| 1,4-Naphthoquinone | Staphylococcus aureus | Increased cellular accumulation of ROS, leading to biofilm inhibition. | nih.gov |
| Lawsone Derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | Two-fold increase in intracellular ROS levels compared to untreated bacteria. | mdpi.com |
| 3-acyl-2-phenylamino-1,4-naphthoquinones | MCF7 human breast cancer cells | Increased generation of ROS correlated with DNA damage and apoptosis. | nih.gov |
Disruption of Cellular Membrane Integrity
The functionality of the cell membrane is critical for microbial survival, and its disruption is a key pathway for antimicrobial action. Evidence from related compounds suggests that 2-azido-3-chloronaphthalene-1,4-dione likely compromises the integrity of the bacterial cell membrane.
Naphthoquinone derivatives have been shown to induce physiological and morphological damage to microbial membranes. nih.govresearchgate.net This can occur through direct interaction with membrane components or as a secondary consequence of ROS-induced lipid peroxidation. Studies using techniques such as the crystal violet uptake assay have demonstrated that compounds like 5,8-dihydroxy-1,4-naphthoquinone (B181067) can significantly increase membrane permeability in a variety of microorganisms, including S. aureus and Candida albicans. nih.gov
Scanning electron microscopy (SEM) analyses have provided visual confirmation of this damage, revealing that treated bacterial cells exhibit wrinkled, degraded, and ruptured membranes. nih.govresearchgate.net This loss of integrity leads to the leakage of vital intracellular contents, such as ions, metabolites, proteins, and DNA, and the dissipation of the membrane potential essential for cellular energy production, ultimately resulting in cell lysis. nih.govnih.govresearchgate.net
Inhibition of Bacterial Enzymes (e.g., DNA Gyrase, 14α-Sterol Demethylase)
Beyond generalized oxidative and membrane damage, specific molecular targets for naphthoquinones have been identified, including essential enzymes involved in microbial replication and viability.
DNA Gyrase: DNA gyrase is a type II topoisomerase found in bacteria but not in animals, making it an excellent target for antibacterial agents. scienceopen.com This enzyme is crucial for introducing negative supercoils into DNA, a process necessary for DNA replication and transcription. scienceopen.comnih.gov Several studies have confirmed that naphthoquinones are potent inhibitors of DNA gyrase. nih.govyork.ac.uk For instance, the natural naphthoquinone diospyrin (B1219850) has been shown to inhibit the supercoiling reaction catalyzed by Mycobacterium tuberculosis gyrase. nih.govresearchgate.net The proposed mechanism involves the binding of the naphthoquinone to the N-terminal domain of the GyrB subunit, which houses the ATPase active site. nih.govresearchgate.net This binding occurs at a novel site distinct from that of other known gyrase inhibitors like novobiocin, suggesting a unique mechanism of action that could be exploited to overcome existing drug resistance. nih.govresearchgate.net
14α-Sterol Demethylase: In fungi, the enzyme sterol 14α-demethylase (CYP51) is a critical component of the ergosterol (B1671047) biosynthesis pathway. nih.gov Ergosterol is an essential molecule for maintaining the structure and function of the fungal cell membrane. Inhibition of this enzyme leads to ergosterol depletion and the accumulation of toxic sterol intermediates, resulting in fungal growth inhibition. nih.gov While 14α-sterol demethylase is a well-established target for azole-based antifungal drugs, there is currently no direct evidence to suggest it is a primary target for naphthoquinone-based compounds. drugbank.com The antifungal activity of naphthoquinones is more commonly attributed to the mechanisms of ROS generation and membrane disruption. nih.gov
Elucidation of Antitumor Mechanisms at the Cellular and Subcellular Levels
The anticancer potential of 1,4-naphthoquinones is well-documented and stems from their ability to interfere with multiple cellular processes critical for the survival and proliferation of cancer cells. nih.govnih.gov
Induction of DNA Damage (e.g., Alkylation, Intercalation)
DNA is a primary target for many anticancer agents, and naphthoquinones can damage it through several distinct mechanisms. nih.govnih.gov
Alkylation: The electrophilic nature of the quinone ring allows it to act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA (such as the guanine (B1146940) bases). nih.govnih.govmdpi.com This process is often enhanced following the bioreduction of the quinone to a hydroquinone within the cell, which can then act as a potent alkylating agent. nih.govnih.gov This covalent modification of DNA can create adducts and cross-links, which physically block the progression of DNA polymerase and RNA polymerase, thereby inhibiting replication and transcription and triggering cell death pathways. nih.gov
Intercalation: The planar, aromatic ring system of the naphthoquinone structure allows these molecules to insert themselves between the base pairs of the DNA double helix. nih.govwikipedia.org This process, known as intercalation, distorts the helical structure of DNA, causing it to unwind and lengthen. nih.govwikipedia.org This structural perturbation interferes with DNA-protein interactions, most notably inhibiting the function of topoisomerase enzymes, which are essential for managing DNA topology during replication. nih.govnih.gov The inhibition of topoisomerase II, in particular, is a well-established mechanism for many clinically used quinone-based anticancer drugs. jst.go.jp
The combination of ROS-mediated oxidative damage, alkylation, and intercalation results in significant genotoxicity, leading to DNA fragmentation, cell cycle arrest (often at the G2/M phase), and the induction of apoptosis. nih.govnih.govnih.gov
| Mechanism | Description | Consequence for Cancer Cells | References |
| Alkylation | Covalent bonding of the electrophilic quinone to nucleophilic sites on DNA bases. | Formation of DNA adducts and cross-links, blocking replication and transcription. | nih.gov, nih.gov, nih.gov |
| Intercalation | Insertion of the planar naphthoquinone structure between DNA base pairs. | Distortion of the DNA helix, inhibition of topoisomerase function. | nih.gov, nih.gov, wikipedia.org |
Modulation of Cellular Metabolic Pathways (e.g., Glucose Metabolism, Oxygen Consumption Rate)
Cancer cells exhibit distinct metabolic phenotypes, such as an increased reliance on glycolysis (the Warburg effect) and altered mitochondrial function, which can be exploited for therapeutic targeting. nih.gov
Glucose Metabolism: Cancer cells show a high rate of glucose uptake to fuel their rapid proliferation. nih.gov This has led to the development of strategies that use glucose moieties to selectively deliver cytotoxic agents to tumors. Studies on 1,4-naphthoquinone-glucose conjugates have shown that these molecules can be selectively taken up by cancer cells via glucose transporters (GLUTs). nih.gov This suggests that the naphthoquinone scaffold can be used to target the aberrant glucose metabolism of tumors, leading to selective cytotoxicity while sparing normal cells. nih.gov
Oxygen Consumption Rate: Naphthoquinones can directly interfere with mitochondrial respiration. nih.govresearchgate.net Studies with derivatives such as plumbagin (B1678898) and menadione (B1676200) have shown that they can alter the mitochondrial oxygen consumption rate. researchgate.net These compounds can act as electron acceptors from the mitochondrial respiratory chain, disrupting the normal flow of electrons and uncoupling oxidative phosphorylation. This leads to a decrease in ATP synthesis and a simultaneous increase in ROS production from the mitochondria, contributing to cellular energy crisis and oxidative stress, which synergistically promote cancer cell death. nih.govresearchgate.net Research on 5,8-dihydroxy-1,4-naphthoquinone demonstrated a significant reduction in the respiratory activity in various microbes, indicating a direct impact on the electron transport chain. nih.govresearchgate.net
Targeting of Key Regulatory Proteins (e.g., Keap1)
Currently, there is a lack of specific research data directly implicating this compound in the targeting of the Kelch-like ECH-associated protein 1 (Keap1). The Keap1-Nrf2 pathway is a critical regulator of cellular responses to oxidative stress. While some quinone-based compounds are known to interact with Keap1, specific studies on this compound's activity in this area are not available in the reviewed literature.
Inhibition of Mitochondrial Respiration
Naphthoquinones are recognized for their ability to interfere with mitochondrial function, a key aspect of their cytotoxic and antiparasitic effects. nih.gov The core mechanism often involves the inhibition of the mitochondrial electron transport chain (ETC). While direct studies on this compound are limited, the general activity of naphthoquinones suggests it may act as an inhibitor of mitochondrial respiration. nih.gov This class of compounds can interfere with the function of enzyme complexes within the ETC, such as succinoxidase and NADH-oxidase. nih.gov Such inhibition can disrupt ATP synthesis, leading to cellular energy depletion and the generation of reactive oxygen species (ROS). nih.gov The redox potential of naphthoquinones is a crucial determinant of their inhibitory potency and antitumor activity. nih.gov
| Enzyme System | Observed Effect of Naphthoquinones | Potential Consequence |
| Succinoxidase | Inhibition nih.gov | Disruption of cellular respiration |
| NADH-oxidase | Inhibition nih.gov | Impaired mitochondrial function |
| Electron Transport Chain | Interference nih.govmdpi.com | Increased ROS production nih.gov |
Antimalarial and Antiparasitic Activity: Focus on Target Enzymes and Cellular Processes (e.g., Dihydroorotate (B8406146) Dehydrogenase)
The antimalarial properties of naphthoquinones are a significant area of research. mdpi.com One of the primary targets for the antimalarial action of this class of compounds is the enzyme dihydroorotate dehydrogenase (DHODH). mdpi.comnih.gov This enzyme is crucial for the de novo pyrimidine (B1678525) biosynthesis pathway in parasites like Plasmodium falciparum. mdpi.com Inhibition of PfDHODH deprives the parasite of essential precursors for DNA and RNA synthesis, thereby halting its proliferation. mdpi.com While specific studies on this compound are not detailed, related 1,4-naphthoquinone derivatives have been shown to exhibit potent antimalarial activity through this mechanism. mdpi.comnih.gov
Anti-inflammatory Pathways and Immunomodulatory Effects on Mammalian Macrophages
The immunomodulatory effects of naphthoquinones have been investigated, particularly their anti-inflammatory properties. Studies on related 1,4-naphthoquinone derivatives have demonstrated their ability to modulate the inflammatory response in mammalian macrophages, such as RAW 264.7 cells. nih.gov These compounds can inhibit the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov The mechanism often involves the antagonism of purinergic P2X7 receptors, which play a role in the inflammatory cascade. nih.gov Furthermore, some naphthoquinones can decrease the activity of cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of prostaglandins (B1171923) involved in inflammation. nih.gov
| Inflammatory Mediator/Target | Effect of Related 1,4-Naphthoquinones |
| TNF-α release | Inhibition nih.gov |
| IL-1β release | Inhibition nih.gov |
| COX-2 activity | Decreased nih.gov |
| P2X7 receptor | Antagonism nih.gov |
Structure-Activity Relationship (SAR) Analysis for Biological Efficacy and Selectivity at a Molecular Level
The biological efficacy and selectivity of naphthoquinones are intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds. For the 1,4-naphthoquinone scaffold, the nature and position of substituents on the quinone ring significantly influence their biological activity.
For instance, in the context of antimalarial activity, the side chain attached to the naphthoquinone core plays a critical role in the interaction with the target enzyme, such as DHODH. nih.gov The presence of specific functional groups can enhance binding affinity and inhibitory potency.
In terms of general cytotoxicity and antitumor activity, the redox potential of the naphthoquinone is a key parameter. nih.gov Electron-withdrawing or electron-donating groups can modulate this property, thereby affecting the compound's ability to participate in redox cycling and generate ROS. The substitution pattern also dictates the compound's lipophilicity, which in turn affects its cellular uptake and distribution. While specific SAR data for this compound is not extensively documented in the reviewed literature, the principles derived from related analogs provide a framework for understanding its potential biological profile.
Emerging Research Directions and Future Perspectives
Integration with Bioorthogonal Chemistry for Targeted Probes and Bioconjugation
The azido (B1232118) group is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. thermofisher.com The azide (B81097) functionality on 2-azido-3-chloronaphthalene-1,4-dione makes it an ideal candidate for conjugation to biomolecules through well-established, highly specific "click" reactions. thermofisher.comnih.gov
Two of the most prominent bioorthogonal reactions involving azides are:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between an azide and a strained alkyne, such as a cyclooctyne, without the need for a toxic copper catalyst. thermofisher.com This makes it particularly suitable for applications in living cells. For instance, the naphthoquinone unit could be attached to a protein that has been metabolically engineered to incorporate a cyclooctyne-bearing amino acid.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction joins an azide with a terminal alkyne, catalyzed by a copper(I) species. nih.govnih.gov While the copper catalyst can be toxic to cells, this method is exceptionally useful for in vitro bioconjugation, such as labeling purified proteins or synthesizing complex probes. nih.gov
Through these conjugation strategies, the this compound moiety can be selectively attached to targeting ligands (e.g., antibodies, peptides) or reporter tags. This enables the creation of targeted probes to study biological processes or to deliver the naphthoquinone core to specific cellular locations, leveraging its potential bioactivity for therapeutic or diagnostic purposes. researchgate.net For example, linking the compound to a tumor-targeting peptide could concentrate its potential cytotoxic effects at a cancer site.
Development of Fluorescent Naphthoquinone-Based Probes and Sensors
The naphthoquinone skeleton is a component of several fluorescent molecules. rsc.org The development of novel fluorescent probes and sensors based on the this compound scaffold is a promising research avenue. The fluorescence properties of naphthoquinone derivatives are highly sensitive to their substitution pattern and chemical environment.
The azido group serves as a versatile chemical handle for introducing or modifying fluorophores. It can be transformed into other functional groups, such as an amine, which can then be used to construct fused heterocyclic systems known to exhibit strong fluorescence. A relevant study demonstrated that derivatives of 2-amino-3-chloronaphthalene-1,4-dione could be converted into naphtho[2,3-d]thiazole-4,9-diones, which display tunable green-to-red fluorescence in both solution and the solid state. rsc.org The azido group of the title compound can be readily reduced to the corresponding amine, providing a direct entry into these and other fluorescent heterocyclic systems.
Alternatively, the azide can be used to "click" a known fluorophore onto the naphthoquinone core, creating a new probe where the naphthoquinone might act as a recognition element or an environmentally sensitive modulator of the attached dye. The table below, adapted from related research, illustrates how modifications to the naphthoquinone core can significantly impact fluorescence properties. rsc.org
Table 1: Example Photophysical Properties of Functionalized Naphthoquinone Derivatives
| Compound Type | Substituent at Position 2 | Emission Max (nm) in Ethanol (B145695) | Stokes Shift (nm) in Ethanol | Fluorescence Color (Solid State) |
|---|---|---|---|---|
| Naphtho[2,3-d]thiazole-4,9-dione | Methylthio | 569 | 111 | Green-Yellow |
| Naphtho[2,3-d]thiazole-4,9-dione | Morpholino | 620 | 128 | Orange-Red |
| Naphtho[2,3-d]thiazole-4,9-dione | Thiomorpholino | 624 | 127 | Red |
| Naphtho[2,3-d]thiazole-4,9-dione | 4-Methylpiperazino | 625 | 125 | Red |
Data conceptualized from a study on Naphtho[2,3-d]thiazole-4,9-diones to illustrate the principle of fluorescent tuning. rsc.org
Rational Design and Synthesis of New Chemical Entities with Enhanced or Tunable Bioactivity
The inherent reactivity of both the chloro and azido groups on the this compound ring allows for the rational design and synthesis of new derivatives with potentially enhanced or specifically tuned biological activities. Naphthoquinones are known to possess a wide range of bioactivities, and small structural changes can lead to significant differences in potency and selectivity. beilstein-journals.orgacs.org
The chloro atom at the 3-position acts as a good leaving group, enabling nucleophilic substitution reactions with various amines, thiols, or other nucleophiles. beilstein-journals.orgacs.org This allows for the introduction of diverse side chains designed to interact with specific biological targets. For example, research on a similar scaffold, 2-chloro-3-amino-naphthalene-1,4-dione, showed that modifying the amine side chain led to analogues with improved cytotoxicity against cancer cells. beilstein-journals.org
Simultaneously, the azido group at the 2-position can be transformed in several ways:
Reduction: Conversion to a primary amine opens up a vast array of subsequent derivatization chemistries.
Cycloaddition: "Click" reactions can append 1,2,3-triazole rings, which are known to be metabolically stable and can act as hydrogen bond acceptors or dipole influencers, often improving pharmacological properties. nih.gov
Rearrangement: Under certain conditions, azides can undergo rearrangements to form other heterocyclic systems.
This dual functionalization capacity allows for the creation of extensive chemical libraries. By systematically varying the substituents at both positions, researchers can fine-tune properties like target affinity, selectivity, and pharmacokinetic profiles.
Table 2: Potential Synthetic Modifications of this compound
| Position | Functional Group | Reaction Type | Potential New Functionality | Therapeutic Goal Example |
|---|---|---|---|---|
| C3 | -Cl | Nucleophilic Substitution | -NR¹R², -SR³ | Enhance binding to kinase active site beilstein-journals.org |
| C2 | -N₃ | Reduction | -NH₂ | Provide new site for amide coupling |
| C2 | -N₃ | CuAAC / SPAAC | 1,2,3-Triazole ring | Improve metabolic stability and target interaction nih.gov |
| C2 & C3 | -N₃ & -Cl | Sequential Reactions | Diverse disubstituted derivatives | Develop compounds with dual-mode action |
Exploration of Photo-Controlled Chemical and Biological Systems utilizing the Azido Group
The aryl azide functional group is a well-known photo-activatable moiety. thermofisher.comrsc.org Upon irradiation with UV light, aryl azides lose a molecule of nitrogen (N₂) to generate a highly reactive singlet nitrene intermediate. beilstein-journals.orgresearchgate.net This nitrene can undergo rapid insertion into nearby C-H or N-H bonds, forming a stable covalent linkage. beilstein-journals.orgacs.org This process, known as photoaffinity labeling, is a powerful tool for identifying the binding partners of a small molecule within a complex biological environment like a cell lysate or even a living cell. nih.govrsc.org
For this compound, this opens up the possibility of its use as a photo-crosslinking agent. The compound could be allowed to bind to its potential protein targets, and subsequent UV irradiation would covalently trap it at the binding site. The tagged protein could then be isolated and identified using mass spectrometry. This provides an unbiased method to discover the mechanism of action of this class of compounds.
The key advantages of using the azido group for photo-control are:
Temporal Control: The covalent reaction is only initiated upon light exposure, allowing for precise timing of the event. rsc.org
Inertness in the Dark: The azide is stable and unreactive under physiological conditions in the absence of light. rsc.org
High Reactivity of the Intermediate: The generated nitrene is highly reactive and can form bonds with a wide range of amino acid residues, increasing the probability of successful crosslinking. beilstein-journals.org
Future research could focus on optimizing the photolysis conditions (e.g., wavelength) to minimize cellular damage and on synthesizing derivatives where the naphthoquinone core is modified to bind specific target classes with higher affinity. rsc.orgresearchgate.net
Computational Drug Discovery and Optimization Strategies for Naphthoquinone Derivatives
Computational methods are becoming indispensable in modern drug discovery for accelerating the design and optimization of new bioactive molecules. For a compound like this compound, several computational strategies can be employed.
Molecular Docking: If a potential protein target is known or hypothesized, molecular docking can be used to predict the binding mode and affinity of derivatives. This was demonstrated for other naphthoquinones, where docking studies suggested inhibition of the Plasmodium falciparum enzyme dihydroorotate (B8406146) dehydrogenase (PfDHODH). nih.gov By docking a virtual library of derivatives of this compound into a target's active site, researchers can prioritize the synthesis of compounds predicted to have the strongest interactions.
Virtual Screening: Large chemical databases can be computationally screened to identify other molecules with similar structural or electronic features to the naphthoquinone core, potentially leading to the discovery of new scaffolds with similar activity.
Quantitative Structure-Activity Relationship (QSAR): Once a series of analogues has been synthesized and their biological activity measured, QSAR models can be built. These models create a mathematical relationship between the chemical structures of the compounds and their activity, allowing for the prediction of the activity of new, unsynthesized derivatives. This helps in rationally designing compounds with enhanced potency.
These in silico techniques can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources while guiding the development of more effective and selective agents based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
